molecular formula C17H17N3O3 B277982 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Cat. No. B277982
M. Wt: 311.33 g/mol
InChI Key: QQBHIPOZBSTMKM-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Oxa-239 and is a small molecule that has been synthesized through a series of chemical reactions. In

Mechanism of Action

The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide is not fully understood. However, studies have shown that Oxa-239 binds to the GABA-A receptor with high affinity, which may contribute to its anxiolytic effects. Additionally, Oxa-239 has been shown to modulate the activity of ion channels, which may also contribute to its effects on anxiety.
Biochemical and Physiological Effects:
Studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has anxiolytic effects in animal models. Additionally, Oxa-239 has been shown to modulate the activity of ion channels, which may contribute to its effects on anxiety. However, further studies are needed to fully understand the biochemical and physiological effects of Oxa-239.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide in lab experiments is its high affinity for the GABA-A receptor, which makes it a potential candidate for the development of new drugs for anxiety disorders. However, one limitation is that the mechanism of action of Oxa-239 is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research and development of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide. One direction is to further investigate its anxiolytic effects and potential use in the treatment of anxiety disorders. Another direction is to explore its potential applications in other neurological disorders, such as epilepsy and insomnia. Additionally, further studies are needed to fully understand the mechanism of action of Oxa-239 and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenol, which is reacted with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with 2-aminopyridine to form a pyridine intermediate, which is further reacted with ethyl 2-bromo-3-oxobutanoate to form the final product.

Scientific Research Applications

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that Oxa-239 has a high affinity for the GABA-A receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Additionally, Oxa-239 has been shown to have anxiolytic effects in animal models, making it a potential candidate for the development of new drugs for anxiety disorders.

properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

InChI

InChI=1S/C17H17N3O3/c1-3-5-14(21)19-11-8-10(2)15(22)12(9-11)17-20-16-13(23-17)6-4-7-18-16/h4,6-9H,3,5H2,1-2H3,(H,18,20)(H,19,21)/b17-12+

InChI Key

QQBHIPOZBSTMKM-SFQUDFHCSA-N

Isomeric SMILES

CCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC=N3)/C(=O)C(=C1)C

SMILES

CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C

Canonical SMILES

CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C

Origin of Product

United States

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